L-Alanine,3-[[(1,1-dimethylethoxy)carbonyl]methylamino]
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Description
L-Alanine,3-[[(1,1-dimethylethoxy)carbonyl]methylamino] is an organic chemical synthesis intermediate . It is not intended for human or veterinary use but is used for research purposes. The molecular formula is C9H18N2O4 and the molecular weight is 218.253.
Molecular Structure Analysis
The InChI code for L-Alanine,3-[[(1,1-dimethylethoxy)carbonyl]methylamino] is 1S/C24H28N2O6/c1-24(2,3)32-22(28)25-13-20(21(27)30-4)26-23(29)31-14-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,19-20H,13-14H2,1-4H3,(H,25,28)(H,26,29)/t20-/m0/s1 . This code represents the molecular structure of the compound.Physical and Chemical Properties Analysis
The physical and chemical properties of L-Alanine,3-[[(1,1-dimethylethoxy)carbonyl]methylamino] are not fully detailed in the search results. It is known that the compound should be stored in a refrigerated environment .Mechanism of Action
The mechanism of action for L-Alanine,3-[[(1,1-dimethylethoxy)carbonyl]methylamino] is not provided in the search results. As it is used for research purposes, its mechanism of action would depend on the specific context of the research.
Future Directions
The future directions for the use of L-Alanine,3-[[(1,1-dimethylethoxy)carbonyl]methylamino] are not specified in the search results. Given that it is used as an intermediate in organic chemical synthesis , its future use will likely continue to be in the field of research and development in chemistry and related disciplines.
Properties
IUPAC Name |
(2S)-2-amino-3-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O4/c1-9(2,3)15-8(14)11(4)5-6(10)7(12)13/h6H,5,10H2,1-4H3,(H,12,13)/t6-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYXPUTDJQQPSNF-LURJTMIESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC(C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N(C)C[C@@H](C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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